molecular formula C11H17ClFN5 B15114547 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B15114547
M. Wt: 273.74 g/mol
InChI Key: FYLVKUPOOQNCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out under acidic or basic conditions to facilitate cyclization.

    Substitution Reactions: The next step involves the introduction of the 2,5-dimethyl and 2-fluoroethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylpyrazol-3-yl)acetamide: This compound shares the pyrazole core but differs in the substituents attached to the ring.

    1-(2-Fluoroethyl)pyrazol-4-amine: Similar in structure but lacks the 2,5-dimethyl group.

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-9-5-11(16(2)15-9)7-13-10-6-14-17(8-10)4-3-12;/h5-6,8,13H,3-4,7H2,1-2H3;1H

InChI Key

FYLVKUPOOQNCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)CCF)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.